molecular formula C9H11F5O2 B1583338 1,1,1,2,2-pentafluoro-6,6-dimethyl-3,5-heptanedione CAS No. 2145-68-8

1,1,1,2,2-pentafluoro-6,6-dimethyl-3,5-heptanedione

Cat. No.: B1583338
CAS No.: 2145-68-8
M. Wt: 246.17 g/mol
InChI Key: FTTQCEGWFGHNDU-UHFFFAOYSA-N
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Description

1,1,1,2,2-pentafluoro-6,6-dimethyl-3,5-heptanedione is a fluorinated organic compound with the molecular formula C9H11F5O2. It is known for its unique chemical properties due to the presence of multiple fluorine atoms and a diketone structure. This compound is used in various scientific research applications, particularly in the fields of chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,2,2-pentafluoro-6,6-dimethyl-3,5-heptanedione typically involves the reaction of fluorinated precursors with diketone compounds. One common method includes the reaction of 1,1,1,2,2-pentafluoro-2-bromoethane with acetylacetone under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, and the product is purified through distillation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,1,1,2,2-pentafluoro-6,6-dimethyl-3,5-heptanedione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, diols, and substituted derivatives of the original compound .

Scientific Research Applications

1,1,1,2,2-pentafluoro-6,6-dimethyl-3,5-heptanedione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,1,2,2-pentafluoro-6,6-dimethyl-3,5-heptanedione involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions. The diketone structure facilitates the formation of stable complexes with metal ions, which can be utilized in catalysis and other applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1,2,2-pentafluoro-6,6-dimethyl-3,5-heptanedione is unique due to its combination of fluorine atoms and dimethyl groups, which confer distinct chemical properties such as increased reactivity and stability. These features make it particularly valuable in applications requiring high-performance materials and reagents .

Properties

IUPAC Name

1,1,1,2,2-pentafluoro-6,6-dimethylheptane-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F5O2/c1-7(2,3)5(15)4-6(16)8(10,11)9(12,13)14/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTQCEGWFGHNDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CC(=O)C(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30175730
Record name 4H,4H-Perfluoro-6,6-dimethylheptane-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2145-68-8
Record name 1,1,1,2,2-Pentafluoro-6,6-dimethyl-3,5-heptanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2145-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1,2,2-Pentafluoro-6,6-dimethylheptane-3,5-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002145688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H,4H-Perfluoro-6,6-dimethylheptane-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1,2,2-pentafluoro-6,6-dimethylheptane-3,5-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 1,1,1,2,2-pentafluoro-6,6-dimethylheptane-3,5-dione influence the volatility of its vanadium chelates?

A: 1,1,1,2,2-Pentafluoro-6,6-dimethylheptane-3,5-dione is a fluorinated β-diketone. Research has shown that incorporating fluorine atoms into β-diketones increases the volatility of their metal chelates []. This is likely due to the highly electronegative fluorine atoms reducing the overall polarity of the molecule, thus decreasing intermolecular forces and favoring vaporization. Specifically, the study observed that vanadium (III) chelates of fluorinated β-diketones, including 1,1,1,2,2-pentafluoro-6,6-dimethylheptane-3,5-dione, exhibited high volatility with minimal decomposition, even in air [].

Q2: What are the thermal stability differences between vanadium(III) and oxovanadium(IV) chelates with 1,1,1,2,2-pentafluoro-6,6-dimethylheptane-3,5-dione?

A: The research by [] reveals a significant difference in thermal stability between vanadium(III) and oxovanadium(IV) chelates with 1,1,1,2,2-pentafluoro-6,6-dimethylheptane-3,5-dione. While the vanadium(III) chelates demonstrate high thermal stability up to 280-320°C in the absence of air, the oxovanadium(IV) counterparts exhibit partial decomposition at temperatures as low as 150°C and complete decomposition between 180-240°C []. This difference highlights the impact of the metal's oxidation state on the stability of the resulting chelate complex.

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